5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by its unique heterocyclic structure. This compound features a chloro group at the fifth position, a methyl group at the first position, a nitro group at the fourth position, and a carboxylic acid group at the third position. Its molecular formula is and it has a molecular weight of 189.56 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals, particularly as a building block for the synthesis of biologically active compounds.
5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is classified as a heterocyclic compound due to its pyrazole ring structure. It falls under the category of nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2). This classification plays a significant role in its reactivity and applications in chemical synthesis.
The synthesis of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can be achieved through several methods, primarily involving the nitration of 1-methyl-4-chloro-1H-pyrazole-3-carboxylic acid.
The reaction conditions (temperature, time, and solvent) are crucial for optimizing yield and purity. Monitoring through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to assess progress.
The molecular structure of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C5H4ClN3O4/c1-8-4(9(10)11)3(6-8)5(7)12/h1H,(H,10,11)(H,6,7)C1=NNC(=C1[N+](=O)[O-])C(=O)OThe compound exhibits a planar structure due to its aromatic nature and resonance stabilization within the pyrazole ring. The presence of electronegative substituents like chlorine and nitro influences its electronic properties significantly.
5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure high selectivity.
The mechanism of action for 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid primarily revolves around its interactions with biological targets:
Research indicates that compounds with similar structures often show significant biological activity, making this compound a candidate for further pharmacological studies.
The compound exhibits typical reactivity associated with both nitro and chloro groups, including electrophilic aromatic substitution and nucleophilic attack.
Relevant data includes:
5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific applications:
Rearrangement reactions serve as foundational steps in constructing the carboxylated pyrazole core. The Vilsmeier-Haack reaction enables the direct conversion of 5-pyrazolones to 4-carbaldehyde intermediates, which undergo oxidative rearrangement to yield carboxylic acid derivatives. This sequence involves chlorination and formylation using POCl₃/DMF reagents, followed by in situ oxidation of the aldehyde group. Key rearrangements include:
Table 1: Rearrangement Pathways to Pyrazole-4-Carboxylates
| Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 5-Pyrazolone | POCl₃/DMF, 50°C, 3h | 4-Formylpyrazole | 85–92 |
| Ethyl pyrazole-3-carboxylate | Cl₂, AcOH, 60°C, 12h | Ethyl 4-chloro-5-alkylpyrazole-3-carboxylate | 78 |
| 5-Azidopyrazole | P(OMe)₃, reflux, 8h | Phosphazene intermediate | 65 |
Optimization requires precise stoichiometry control: Excess POCl₃ (≥3 equiv.) ensures complete chlorodehydration, while temperatures >100°C promote decarboxylation without side-product formation .
Regioselective C4-nitration is critical due to the electron-withdrawing carboxyl/chloro groups directing electrophilic attack. Two dominant methodologies exist:
Table 2: Regioselectivity and Yield in Pyrazole Nitration
| Substrate | Nitration System | Temperature (°C) | Regioselectivity (C4:C3) | Yield (%) |
|---|---|---|---|---|
| 1-Methyl-3-propylpyrazole-5-carboxylic acid | HNO₃/H₂SO₄ (2:3) | 100 | >99:1 | 79.6 |
| 5-Chloro-1-methyl-3-isopropylpyrazole | 65% HNO₃ | 60 | 95:5 | 70 |
Regioselectivity arises from the meta-directing effect of the C3-alkyl group, with steric bulk (e.g., isopropyl) further hindering C3-attack. Nitration must precede carboxyl functionalization, as ester groups increase susceptibility to oxidative ring degradation [9] [10].
Carboxyl group manipulation enables downstream diversification:
Table 3: Esterification and Cyclization Conditions
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Fischer esterification | EtOH, H₂SO₄ (cat.) | Reflux, 12h | Ethyl pyrazole-3-carboxylate | 70–85 |
| DCCI-mediated coupling | ROH, DCCI, DMAP | RT, 24h | Substituted pyrazole-3-carboxylates | 60–75 |
| Cyclization | MeSO₃H, 120°C | 4h | Fused pyrazolobenzimidazoles | 55 |
Critical parameters include:
Solvent-free and energy-efficient techniques address limitations of classical methods:
Notably, solvent-free Vilsmeier-Haack reactions using phthaloyl dichloride/DMF mixtures enable chloroformylation at 50°C within 3 hours, avoiding traditional chlorinated solvents like chloroform or dichloroethane . Optimization requires dielectric constant control to prevent decomposition of nitro intermediates.
Multi-step syntheses face cumulative yield losses and purification hurdles:- Crystallization Challenges: Nitro-carboxylated pyrazoles exhibit low solubility in apolar solvents (hexane, toluene) but decompose in polar solvents (DMSO, DMF) above 80°C. Stepwise crystallization is employed:1. Crude nitration mixtures are precipitated in ice/water and washed with cold ether to remove mineral acids [9].2. Ethyl acetate/hexane (1:5) recrystallization removes isomeric impurities (e.g., C3-nitro byproducts) .- Chloro Impurity Management: Incomplete chlorination leaves des-chloro derivatives, separable via pH-selective extraction. The target acid precipitates at pH 5–6, while chlorinated impurities remain soluble [10].- Yield Optimization:
Table 4: Cumulative Yields in Multi-Step Synthesis
| Step Sequence | Cumulative Yield (%) | Major Loss Source |
|---|---|---|
| Pyrazole ring formation → Nitration | 62 | Incomplete nitration (8–12%) |
| Nitration → Esterification | 70 | Ester hydrolysis (5–10%) |
| Chlorination → Cyclization | 45 | Tar formation during cyclization (20%) |
Key improvements include:
Total yield for 4-step synthesis rarely exceeds 40–45% due to inherent reactivity conflicts: Nitration requires strong acid, risking ester hydrolysis, while azide cyclizations compete with nitro group reduction [9] [10].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9